4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-28(27,17-4-2-16(3-5-17)25-13-1-8-23-25)24-14-18-19(22-12-11-21-18)15-6-9-20-10-7-15/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZJSWGMQKMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a pyrazole ring linked to a benzene sulfonamide moiety, along with a pyridinyl-pyrazine side chain. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. While detailed synthetic routes are proprietary, common methods include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Attachment of the Pyridine and Pyrazine Moieties : This often involves coupling reactions facilitated by transition metal catalysts.
- Sulfonamide Formation : The final step usually involves the reaction of amines with sulfonyl chlorides.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of pyrazole-based compounds exhibit significant activity against leishmaniasis-causing parasites such as Leishmania infantum and Leishmania amazonensis. For instance, certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed promising results with IC50 values comparable to established treatments like pentamidine, but with reduced cytotoxicity to mammalian cells .
| Compound | Target Parasite | IC50 (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. infantum | 0.059 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on similar pyrazole derivatives have shown they can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, aminopyrazole derivatives demonstrated an inhibition rate of approximately 54% on HepG2 cells, indicating a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in parasite metabolism or tumor growth.
- Receptor Modulation : Its ability to bind to various receptors could modulate signaling pathways critical for cell survival and proliferation.
- Metal Ion Chelation : The presence of nitrogen-containing heterocycles allows for potential chelation of metal ions, which can disrupt essential biochemical processes in pathogens.
Study on Leishmaniasis
A detailed study evaluated the antileishmanial activity of several pyrazole derivatives, including those structurally related to our compound. The research indicated that modifications in electronic properties and lipophilicity significantly influenced biological interactions, leading to enhanced efficacy against Leishmania species .
Anticancer Research
Another investigation focused on the antiproliferative effects of aminopyrazole compounds on various cancer cell lines. The results suggested that specific substitutions at the N1 position of the pyrazole ring could either enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Key Observations :
- Compound 30 () : The 1,3,5-trimethylpyrazole group increases hydrophobicity, which may improve membrane permeability but reduce solubility compared to the target compound .
- Chromen-4-one Derivatives (): The chromenone and fluorophenyl groups add steric bulk and electron-withdrawing properties, likely altering target specificity relative to the pyrazine-pyridine analog .
Table 2: Bioactivity and Physicochemical Comparison
Key Observations :
- Enzyme Inhibition: The target compound’s pyridine-pyrazine group may mimic cofactors or substrates of kinases or carbonic anhydrases, similar to Compounds 1–9 . However, its lack of phenolic groups (unlike Compounds 1–9) could reduce antioxidant or metal-chelating properties.
- Solubility: The target compound’s LogP (~2.5, estimated) suggests moderate solubility, intermediate between the hydrophilic dihydro-pyrazoline derivatives (LogP 1.8–2.3) and the hydrophobic chromenone analog (LogP 4.0).
- Thermal Stability: The chromenone derivative’s higher melting point (175–178°C vs. 180–220°C for Compounds 1–9) may reflect stronger crystal packing due to fluorinated groups .
Q & A
Q. What are the optimized synthetic routes for 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by coupling with pyrazine and pyridine moieties. Key steps include:
- Solvent selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reactivity .
- Catalysts : Employ palladium-based catalysts for Suzuki-Miyaura coupling reactions to link aromatic rings efficiently .
- Temperature control : Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation .
- Purification : Use column chromatography or preparative HPLC to isolate the target compound from intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bond connectivity, particularly for distinguishing pyrazole and pyridine protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming the sulfonamide group’s orientation .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .
Q. How can researchers design preliminary biological assays to screen for pharmacological activity?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with known affinity for pyrazole-sulfonamide hybrids, such as carbonic anhydrases or kinase families .
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., CA II inhibition) with controlled pH and substrate concentrations .
- Cell viability assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC₅₀ calculations via non-linear regression .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, solvent/DMSO concentration) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Molecular dynamics (MD) simulations : Model compound-receptor binding under varying physiological conditions (e.g., ionic strength) to explain divergent results .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with substituent variations (e.g., halogenation of the pyridine ring or methyl groups on pyrazole) .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features (e.g., sulfonamide as a hydrogen bond donor) .
- Biological testing : Compare IC₅₀ values across analogs to quantify the impact of structural changes .
Q. What computational approaches predict metabolic stability and toxicity profiles?
- Methodological Answer :
- In silico ADMET prediction : Tools like SwissADME or ProTox-II assess logP, CYP450 inhibition, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites prone to oxidative metabolism .
- Metabolite identification : Simulate Phase I/II metabolism using hepatic microsomal models coupled with LC-MS/MS .
Q. How can crystallographic data inform the design of co-crystallization experiments with target proteins?
- Methodological Answer :
- Protein-ligand docking : Use programs like AutoDock Vina to predict binding poses and guide crystallization conditions (e.g., PEG-based precipitants) .
- Crystallization screening : Employ sparse matrix screens (e.g., Hampton Research Crystal Screen) to identify optimal pH and salt conditions .
- Data analysis : Refine structures using Phenix or CCP4 to resolve electron density ambiguities around the sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
